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Compound of Interest

4-Amino-2-methyl-1-phenylbutan-
2-ol

cat. No.: B3013066

Compound Name:

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-2-methyl-1-
phenylbutan-2-ol

This technical guide provides a comprehensive overview of the known chemical and physical
properties of 4-Amino-2-methyl-1-phenylbutan-2-ol. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. Data is compiled from computational and available database sources.

Chemical Identity and Structure

4-Amino-2-methyl-1-phenylbutan-2-ol is a substituted amino alcohol. Its structure consists of
a butanol backbone with a phenyl group at the first position, a methyl and a hydroxyl group at
the second position, and an amino group at the fourth position.

Table 1: Core Chemical Identifiers
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Identifier Value Source
4-amino-2-methyl-1-

IUPAC Name [1]
phenylbutan-2-ol

CAS Number 63574-07-2 [1]

Molecular Formula C11H17NO [1]

Canonical SMILES

CC(CCN)(CC1=CC=CC=C1)0

[2]

InChl=1S/C11H17NO/c1-

InChl 11(13,7-8-12)9-10-5-3-2-4-6- [1]
10/h2-6,13H,7-9,12H2,1H3
QJACQJILZHVHDSA-

InChliKey [1]

UHFFFAOYSA-N

| Synonyms | 4-amino-2-methyl-1-phenylbutan-2-ol [[1] |

Physicochemical Properties

The following tables summarize the key computed physical and chemical properties of the

molecule. Experimental data for properties such as melting and boiling points are not readily

available in the public domain.

Table 2: Computed Physicochemical Data
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Property Value Source
Molecular Weight 179.26 g/mol [1]
Monoisotopic Mass 179.131014166 Da [1]
XLogP3 1.2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

CZuntg p 2 s
Rotatable Bond Count 4 [1]
Topological Polar Surface Area  46.3 A2 [1]

| Heavy Atom Count | 13 |[1] |

Spectral and Analytical Data

While specific, experimentally-derived spectra for 4-Amino-2-methyl-1-phenylbutan-2-ol are
not publicly available, predicted data and typical analytical methods can be discussed.
Commercial suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon
request.[3]

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values provide
information about the molecule's shape in the gas phase and can be useful for identification in
mass spectrometry-based analyses.[2]

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (A2
[M+H]* 180.13829 141.5
[M+Na]* 202.12023 147.2
[M-H]- 178.12373 143.0
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Data calculated using CCSbase.[2]

Experimental Protocols and Methodologies

Specific experimental protocols for the synthesis and analysis of 4-Amino-2-methyl-1-
phenylbutan-2-ol are not detailed in the reviewed literature. However, a general workflow for
the synthesis and characterization of a novel amino alcohol of this type can be proposed based
on standard organic chemistry methodologies.

General Synthesis Approach: A plausible synthetic route could involve a multi-step process
starting from commercially available precursors. For instance, a Grignard-type reaction
between a suitable benzylmagnesium halide and an amino-ketone or an epoxide derivative
could be a potential strategy, analogous to methods used for similar structures.[4]

Purification Protocol: Post-synthesis, the crude product would typically be purified using the
following steps:

e Quenching: The reaction is carefully quenched with an aqueous solution (e.g., saturated
ammonium chloride).[4]

o Extraction: The product is extracted from the aqueous phase into an immiscible organic
solvent (e.qg., ethyl acetate, dichloromethane).[5]

e Washing: The organic layer is washed with brine to remove water-soluble impurities.[5]
» Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSOa, Na2S0a).[5]
» Concentration: The solvent is removed under reduced pressure.[5]

o Chromatography: Final purification is achieved via silica gel column chromatography to
isolate the target compound.[5]

Analytical Characterization Workflow: The identity and purity of the synthesized compound
would be confirmed using a suite of analytical techniques.
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General Experimental Workflow for Synthesis & Characterization
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General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activities or
signaling pathways associated with 4-Amino-2-methyl-1-phenylbutan-2-ol. Further research
and screening would be required to determine its pharmacological profile.
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Safety and Hazards

According to the Globally Harmonized System (GHS) classifications provided to the European

Chemicals Agency (ECHA), this compound is associated with the following hazards:

e H315: Causes skin irritation.[1]

e H318: Causes serious eye damage.[1]

» H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)

such as gloves and safety glasses, should be strictly followed when handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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